Molecular Linker Length: MTSPA Provides Extended Reach Compared to MTSEA and MTSET
The side chain of MTSPA-modified cysteine is longer than that of MTSEA-modified cysteine, providing greater spatial reach for probing deeper or sterically hindered protein environments [1]. The MTSPA linker comprises a three-carbon chain, whereas MTSEA has a two-carbon chain and MTSET contains a two-carbon chain terminated with a bulky trimethylammonium group . This difference in side-chain length can influence the functional outcome of modification. In ClC-0 chloride channels, modification of the K165C mutant with MTSPA, as opposed to MTSEA, yields distinct gating-permeation coupling properties [2].
| Evidence Dimension | Molecular side-chain length |
|---|---|
| Target Compound Data | Three-carbon aminopropyl linker |
| Comparator Or Baseline | MTSEA: two-carbon aminoethyl linker; MTSET: two-carbon ethyl linker with trimethylammonium group |
| Quantified Difference | Side chain is one carbon longer than MTSEA and MTSET linkers |
| Conditions | Structural comparison based on chemical composition and functional studies in ClC-0 chloride channel K165C mutant |
Why This Matters
The extended reach of MTSPA enables modification of cysteine residues located in deeper or more sterically restricted protein cavities, which may be inaccessible to shorter MTS reagents.
- [1] Lin, C.-W., Chen, T.-Y. Cysteine Modification of a Putative Pore Residue in ClC-0: Implication for the Pore Stoichiometry of ClC Chloride Channels. J. Gen. Physiol. 2000, 116, 535-546. View Source
- [2] Lin, C.-W., Chen, T.-Y. Cysteine Modification of a Putative Pore Residue in ClC-0: Implication for the Pore Stoichiometry of ClC Chloride Channels. J. Gen. Physiol. 2000, 116, 535-546. View Source
